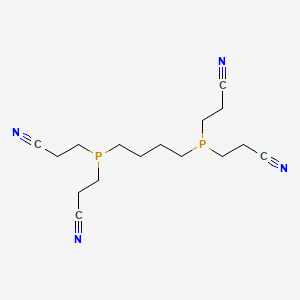
Phosphine, P,P'-tetramethylenebis(bis(2-cyanoethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine, P,P’-tetramethylenebis(bis(2-cyanoethyl)- is a specialized organophosphorus compound known for its unique structure and reactivity It is characterized by the presence of two phosphine groups connected by a tetramethylene bridge, each phosphine group further substituted with two 2-cyanoethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, P,P’-tetramethylenebis(bis(2-cyanoethyl)- typically involves the reaction of bis(2-cyanoethyl)phosphine with a suitable tetramethylene bridging agent. One common method involves the use of 1,4-dihalobutanes, which react with bis(2-cyanoethyl)phosphine under mild conditions to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Phosphine, P,P’-tetramethylenebis(bis(2-cyanoethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are more stable and less reactive.
Substitution: The cyanoethyl groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Polyquaternization: Reaction with 1,4-dihalobutanes leads to the formation of high-molecular cationic compounds (ionenes) bearing phosphine oxide groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or oxygen, are used for oxidation reactions.
Halogenated compounds: Such as 1,4-dihalobutanes, are used for substitution and polyquaternization reactions.
Catalysts: Such as palladium or platinum complexes, may be used to enhance reaction rates.
Major Products
Phosphine oxides: Formed through oxidation reactions.
Substituted phosphines: Formed through substitution reactions.
Ionenes: Formed through polyquaternization reactions with 1,4-dihalobutanes.
科学的研究の応用
Phosphine, P,P’-tetramethylenebis(bis(2-cyanoethyl)- has several scientific research applications:
Organic Synthesis: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science:
Biological Research: Investigated for its potential antibacterial activity due to its ability to interact with anionic polyelectrolytes.
作用機序
The mechanism of action of Phosphine, P,P’-tetramethylenebis(bis(2-cyanoethyl)- involves its ability to act as a ligand, coordinating with transition metals to form complexes that catalyze various chemical reactions. The presence of cyanoethyl groups enhances its reactivity and allows for the formation of stable complexes. Additionally, its ability to undergo polyquaternization reactions leads to the formation of ionenes, which exhibit unique properties due to their cationic nature .
類似化合物との比較
Phosphine, P,P’-tetramethylenebis(bis(2-cyanoethyl)- can be compared with other similar compounds, such as:
Bis(2-cyanoethyl)phosphine: Lacks the tetramethylene bridge, resulting in different reactivity and applications.
Bis2-(4-pyridyl)ethylphosphine: Contains pyridyl groups instead of cyanoethyl groups, leading to different chemical properties and applications.
Tetramethylenebis[di(2-cyanoethyl)phosphine]: A closely related compound with similar structure but different substituents.
特性
CAS番号 |
74038-26-9 |
|---|---|
分子式 |
C16H24N4P2 |
分子量 |
334.34 g/mol |
IUPAC名 |
3-[4-[bis(2-cyanoethyl)phosphanyl]butyl-(2-cyanoethyl)phosphanyl]propanenitrile |
InChI |
InChI=1S/C16H24N4P2/c17-7-3-13-21(14-4-8-18)11-1-2-12-22(15-5-9-19)16-6-10-20/h1-6,11-16H2 |
InChIキー |
NHLZQBLVODMATA-UHFFFAOYSA-N |
正規SMILES |
C(CCP(CCC#N)CCC#N)CP(CCC#N)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


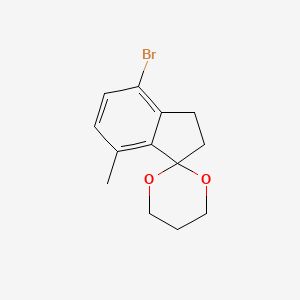

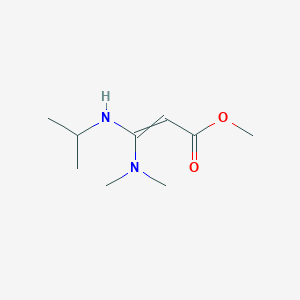
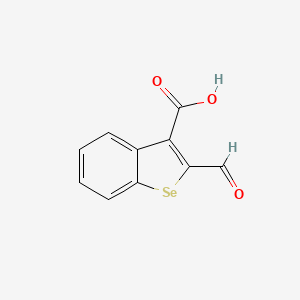
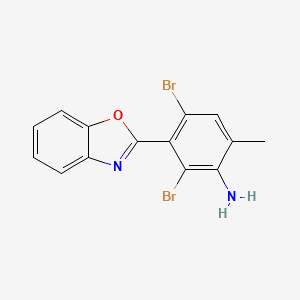
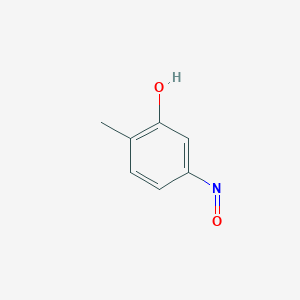


![5-Chloro-2-[[[(2-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13799697.png)

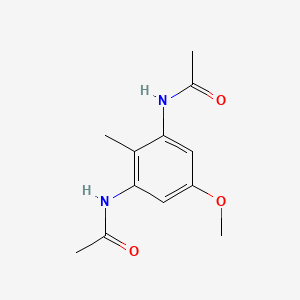


![N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide](/img/structure/B13799741.png)
